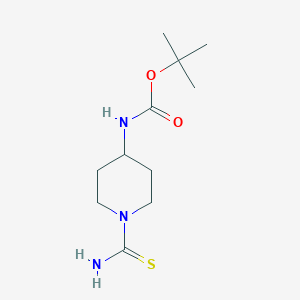
N-(1-carbamotioilpiperidin-4-il)carbamato de terc-butilo
Descripción general
Descripción
“tert-butyl N-(1-carbamothioylpiperidin-4-yl)carbamate” is a chemical compound with the molecular weight of 259.37 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H21N3O2S/c1-11(2,3)16-10(15)13-8-4-6-14(7-5-8)9(12)17/h8H,4-7H2,1-3H3,(H2,12,17)(H,13,15) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds. Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The compound should be stored at room temperature .Aplicaciones Científicas De Investigación
Síntesis de anilinas N-Boc-protegidas
Carbamato de terc-butilo: se utiliza en la síntesis catalizada por paladio de anilinas N-Boc-protegidas . Este proceso es crucial para proteger el grupo amino durante las reacciones químicas, permitiendo reacciones selectivas en otros grupos funcionales sin interferencia de la amina.
Creación de pirroles tetrasubstituidos
El compuesto juega un papel significativo en la síntesis de pirroles tetrasubstituidos, que están funcionalizados con grupos éster o cetona en la posición C-3 . Estos pirroles son intermediarios importantes en la síntesis farmacéutica y tienen aplicaciones en la creación de moléculas biológicamente activas.
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-(1-carbamothioylpiperidin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2S/c1-11(2,3)16-10(15)13-8-4-6-14(7-5-8)9(12)17/h8H,4-7H2,1-3H3,(H2,12,17)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYHBRIBFPNSTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B1526588.png)

![3-Bromoimidazo[1,2-a]pyrazin-8(7h)-one](/img/structure/B1526590.png)
![4-{5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine](/img/structure/B1526591.png)
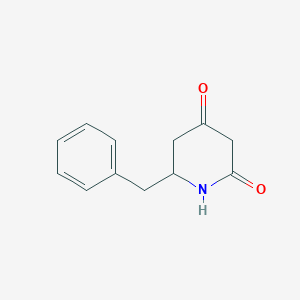
![7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B1526594.png)
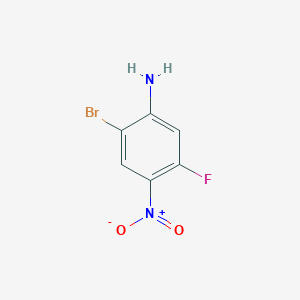
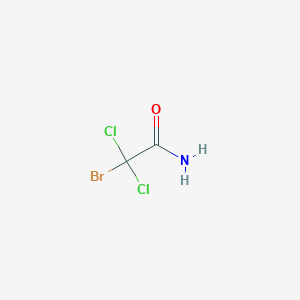

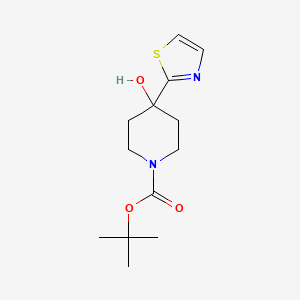

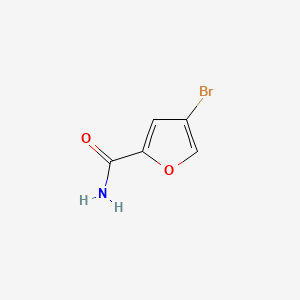
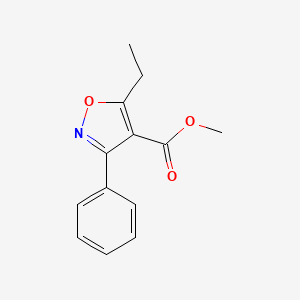
![3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine](/img/structure/B1526611.png)
